molecular formula C6H4BrNO2 B1651099 3-Bromo-2-hydroxyisonicotinaldehyde CAS No. 1227573-15-0

3-Bromo-2-hydroxyisonicotinaldehyde

Cat. No.: B1651099
CAS No.: 1227573-15-0
M. Wt: 202.01
InChI Key: PJCUXZIGQIKIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-hydroxyisonicotinaldehyde is a brominated derivative of isonicotinaldehyde, featuring a bromine atom and a hydroxyl group on the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Halogenation: Bromination of 2-hydroxyisonicotinaldehyde using bromine in the presence of a suitable catalyst.

  • Hydroxylation: Conversion of 3-bromopyridine-4-carboxaldehyde to this compound through hydroxylation reactions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and hydroxylation processes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid.

  • Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Using nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed:

  • Oxidation: 3-Bromo-2-hydroxyisonicotinic acid.

  • Reduction: 3-Bromo-2-hydroxyisonicotinol.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-hydroxyisonicotinaldehyde is utilized in various scientific research fields:

  • Chemistry: As a building block for synthesizing more complex organic compounds.

  • Biology: Studying the biological activity of pyridine derivatives.

  • Medicine: Investigating potential therapeutic applications, such as antimicrobial or anticancer properties.

  • Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-bromo-2-hydroxyisonicotinaldehyde exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, or other biomolecules that interact with the compound.

  • Pathways: Specific biochemical pathways influenced by the compound, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

3-Bromo-2-hydroxyisonicotinaldehyde is compared with other similar compounds to highlight its uniqueness:

  • 2-Bromo-3-hydroxyisonicotinaldehyde: Similar structure but different position of the bromine and hydroxyl groups.

  • 3-Bromoisonicotinic acid: Related compound with a carboxylic acid group instead of an aldehyde.

  • 3-Hydroxyisonicotinaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Properties

IUPAC Name

3-bromo-2-oxo-1H-pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCUXZIGQIKIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226602
Record name 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227573-15-0
Record name 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227573-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-hydroxyisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-hydroxyisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-hydroxyisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-hydroxyisonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-hydroxyisonicotinaldehyde
Reactant of Route 6
3-Bromo-2-hydroxyisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.